2-(1H-indol-3-yl)naphthalene-1,4-dione
Description
Significance of Naphthoquinones in Medicinal Chemistry
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914) and are widely distributed in nature, particularly in plants, fungi, and bacteria. nih.govresearchgate.net Their chemical structure, characterized by a naphthalene ring system with two ketone groups, makes them highly reactive and capable of participating in various biological processes. researchgate.net This reactivity is central to their diverse pharmacological properties.
Historically, plants containing naphthoquinones have been used in traditional medicine, particularly in China and South America, for treating a range of ailments, including parasitic diseases and malignancies. nih.gov In modern medicinal chemistry, naphthoquinones are recognized as "privileged structures," a term that highlights their ability to bind to multiple biological targets and exhibit a wide array of pharmacological activities. nih.gov
The biological effects of naphthoquinones are multifaceted and include cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, and antipyretic properties. nih.govresearchgate.net The mechanisms underlying these activities are complex and can involve binding to DNA to inhibit replication, interacting with various enzymes, and disrupting cellular and mitochondrial membranes. nih.govchemrj.org Their ability to undergo redox cycling and generate reactive oxygen species (ROS) is a key factor in their biological actions. researchgate.netmdpi.com
Several naturally occurring and synthetic naphthoquinones have been extensively studied for their therapeutic potential. For instance, lapachol, β-lapachone, and lawsone are natural naphthoquinones that have stimulated significant research into the development of derivatives with anticancer, trypanocidal, anti-inflammatory, and antimalarial activities. benthamdirect.comresearchgate.net The core naphthoquinone structure serves as a versatile scaffold for chemical modifications aimed at enhancing potency and selectivity. nih.govbohrium.com
Table 1: Prominent Naphthoquinones and their Reported Biological Activities
| Compound | Source/Type | Reported Biological Activities | References |
|---|---|---|---|
| Juglone | Natural | Cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, antipyretic | nih.gov |
| Lawsone | Natural | Cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, antipyretic, anticancer | nih.govbenthamdirect.comresearchgate.net |
| Plumbagin | Natural | Cytotoxic, antibacterial, antifungal, antiviral, anti-inflammatory, antipyretic | nih.govchemrj.org |
| Lapachol | Natural | Anticancer, trypanocidal, anti-inflammatory, tuberculostatic, antimalarial | benthamdirect.comresearchgate.netnih.gov |
| β-Lapachone | Natural | Anticancer, trypanocidal, anti-inflammatory, tuberculostatic, antimalarial | benthamdirect.comresearchgate.netnih.gov |
| 2-Methylnaphthoquinone | Synthetic | Coagulant (more effective than vitamin K) | chemrj.org |
Role of Indole (B1671886) Derivatives as Pharmacophores
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. researchgate.netmdpi.com This heterocyclic system is a prevalent feature in a vast number of natural products and synthetic compounds with significant biological activity. bohrium.com Its importance is underscored by the fact that over 40 indole-containing drugs have received FDA approval for clinical use. researchgate.net
Indole derivatives are considered privileged scaffolds due to their ability to interact with a wide range of biological targets, including proteins and nucleic acids. researchgate.netcapes.gov.br The indole ring can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. researchgate.net This versatility allows for the fine-tuning of a drug's potency, selectivity, and bioavailability. researchgate.net
The spectrum of pharmacological activities associated with indole derivatives is remarkably broad, encompassing antiviral, antitumor, analgesic, anti-inflammatory, and antidepressant effects. researchgate.netmdpi.com The indole moiety is a key structural component in many essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506), further highlighting its biological significance. nih.govbiosynth.com
The development of novel indole-based compounds remains a highly active area of research. researchgate.net Scientists continuously explore new synthetic methodologies to create diverse indole derivatives and evaluate their therapeutic potential against a multitude of diseases. mdpi.comnih.gov
Table 2: Examples of Indole-Containing Compounds and their Biological Relevance
| Compound | Type | Biological Relevance | References |
|---|---|---|---|
| Tryptophan | Natural (Amino Acid) | Precursor for serotonin and other important metabolites. | nih.gov |
| Serotonin | Natural (Neurotransmitter) | Plays a crucial role in mood regulation, sleep, and appetite. | nih.gov |
| Indole-3-carbinol | Natural (from cruciferous vegetables) | Exhibits anticancer and anti-inflammatory effects. | bohrium.com |
| Vincristine | Natural (Alkaloid) | Used as an anticancer agent (tubulin polymerization inhibitor). | nih.govbiosynth.com |
| Vinblastine | Natural (Alkaloid) | Used as an anticancer agent (tubulin polymerization inhibitor). | nih.govbiosynth.com |
| Alectinib | Synthetic (Drug) | Approved for the treatment of certain types of non-small cell lung cancer. | nih.gov |
| Sunitinib | Synthetic (Drug) | A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. | nih.gov |
Rationale for Hybridization: The 2-(1H-indol-3-yl)naphthalene-1,4-dione Scaffold and its Biological Relevance
The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug design. nih.govnih.gov This approach aims to create novel chemical entities with improved affinity, selectivity, and efficacy, or to develop compounds with dual or multiple modes of action. nih.gov The hybridization of naphthoquinones and indoles to form the This compound scaffold is a prime example of this rationale. bohrium.com
The fusion of these two privileged scaffolds is intended to leverage the distinct and often complementary biological activities of each component. bohrium.comnih.gov Naphthoquinones, with their potent cytotoxic and redox-active properties, are combined with the versatile indole moiety, known for its diverse pharmacological profile and ability to interact with a wide range of biological targets. nih.govnih.govmdpi.com
Research into the synthesis and biological evaluation of this compound and its derivatives has revealed a range of promising biological activities. For instance, certain derivatives have demonstrated significant antimycobacterial activity, highlighting their potential as leads for the development of new tuberculosis treatments. nih.gov Other studies have explored their anticancer properties, with some compounds showing potent inhibition of cancer cell proliferation. nih.gov The specific substitution patterns on both the indole and naphthoquinone rings can significantly influence the biological activity of the resulting hybrid molecule. nih.govrsc.orgnih.gov The design and synthesis of these hybrids often involve multi-component reactions, allowing for the creation of a diverse library of compounds for biological screening. researchgate.net
The biological relevance of the this compound scaffold lies in its potential to act as a multi-target agent, a highly desirable attribute in the treatment of complex diseases like cancer. nih.govresearchgate.net By combining the DNA-damaging and redox-modulating capabilities of the naphthoquinone core with the diverse target-binding potential of the indole moiety, these hybrids represent a promising avenue for the discovery of novel therapeutic agents. mdpi.comproceedings.science
Structure
3D Structure
Properties
CAS No. |
53475-83-5 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H11NO2/c20-17-9-14(18(21)13-7-2-1-6-12(13)17)15-10-19-16-8-4-3-5-11(15)16/h1-10,19H |
InChI Key |
RTTRTNMVYAYQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Indol 3 Yl Naphthalene 1,4 Dione and Its Analogues
Carbon-Carbon (C-C) Coupling Reactions
C-C coupling reactions are fundamental in forming the core structure of indolyl-naphthoquinones. Researchers have developed both metal-catalyzed and metal-free approaches to achieve this transformation, often focusing on green chemistry principles.
A notable and environmentally friendly method for synthesizing indole-substituted 1,4-naphthoquinones involves the use of the Lewis acid tris(pentafluorophenyl)borane (B72294), B(C6F5)3, as a catalyst. acs.orgresearchgate.net This approach facilitates the direct C(sp²)–H bond coupling between the C-3 position of indole (B1671886) derivatives and 1,4-naphthoquinones in an aqueous medium. acs.orgresearchgate.netnih.gov This protocol is distinguished by its operational simplicity, cost-effectiveness, and avoidance of transition-metal catalysts and toxic organic solvents. researchgate.netnih.gov
The B(C6F5)3-catalyzed coupling reaction is typically performed under mild conditions and is amenable to catalyst and solvent recycling. acs.orgnih.gov Optimal conditions involve reacting 1,4-naphthoquinone (B94277) with an indole derivative in water, catalyzed by B(C6F5)3. researchgate.net The reaction temperature has been shown to significantly influence the product yield, with an increase in temperature to 60 °C leading to a 91% yield for the reaction between 1,4-naphthoquinone and 1-methyl-1H-indole. acs.org The atom economy of this method is favorable, using a 1:1 ratio of indole to quinone. researchgate.net The reaction demonstrates broad substrate scope, affording moderate to good yields for a variety of substituted indoles and naphthoquinones. acs.org
Table 1: Optimization of Reaction Conditions for Boron-Catalyzed Coupling
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | B(C6F5)3 (10) | H2O | 25 | 2 | 35 |
| 2 | None | H2O | 60 | 2 | <5 |
| 3 | B(C6F5)3 (10) | H2O | 60 | 2 | 91 |
| 4 | B(C6F5)3 (5) | H2O | 60 | 2 | 85 |
| 5 | B(C6F5)3 (10) | Toluene | 60 | 2 | 65 |
Data derived from studies on the reaction of 1,4-naphthoquinone with 1-methyl-1H-indole. acs.org
The proposed mechanism for the B(C6F5)3-catalyzed reaction in water suggests that the Lewis acid interacts with water to form a coordinated adduct, which acts as a Brønsted acid. researchgate.net This in-situ generated acid activates the 1,4-naphthoquinone by protonating one of its carbonyl groups. researchgate.net The resulting electrophilic species is then attacked by the nucleophilic C-3 position of the indole derivative in a conjugate addition. researchgate.net This step forms an intermediate, which subsequently undergoes oxidative dehydrogenation under air to yield the final 2-indolyl-1,4-naphthoquinone product and regenerate the catalyst. researchgate.net
The electronic nature of the substituents on the indole ring plays a crucial role in the efficiency of the B(C6F5)3-catalyzed coupling reaction. nih.gov Indoles with N-alkyl groups, such as N-methyl and N-ethyl, are suitable substrates, providing the corresponding products in high yields (91% and 86%, respectively). researchgate.netnih.gov The parent indole (with a free N-H) also reacts efficiently, affording an 83% yield of the desired product. researchgate.netnih.gov However, the presence of a strongly electron-withdrawing group, like an acetyl group at the N-1 position or a nitro group at the 5-position, can significantly hinder the reaction, leading to no observable product formation due to the reduced nucleophilicity of the indole. nih.govnih.gov
Table 2: Effect of Indole Substituents on Product Yield
| Indole Reactant | Substituent | Product | Yield (%) |
|---|---|---|---|
| 1-Methyl-1H-indole | N-CH3 | 2-(1-Methyl-1H-indol-3-yl)naphthalene-1,4-dione | 91 |
| 1H-Indole | N-H | 2-(1H-indol-3-yl)naphthalene-1,4-dione | 83 |
| 1-Ethyl-1H-indole | N-C2H5 | 2-(1-Ethyl-1H-indol-3-yl)naphthalene-1,4-dione | 86 |
| 5-Methyl-1H-indole | 5-CH3 | 2-(5-Methyl-1H-indol-3-yl)naphthalene-1,4-dione | 90 |
| 5-Nitro-1H-indole | 5-NO2 | No product observed | 0 |
Yields obtained under optimized reaction conditions. nih.gov
An alternative strategy for the synthesis of 3-indolylquinones involves a domino reaction that starts from hydroquinones and indoles, utilizing a heterogeneous catalytic system. nih.govnih.gov This method avoids the pre-oxidation of hydroquinone (B1673460) to quinone, streamlining the synthetic process. nih.gov
A novel and efficient domino synthesis of 3-indolylquinones employs a dual-catalyst system comprising silver(I) oxide (Ag₂O) and a magnetic solid acid catalyst, Fe₃O₄/poly(N-vinylpyrrolidone)-phosphotungstic acid (Fe₃O₄/PVP–PWA). nih.govnih.gov The reaction is carried out in tetrahydrofuran (B95107) (THF) at room temperature using hydrogen peroxide (H₂O₂) as the oxidant. nih.govnih.gov
In this system, Ag₂O catalyzes the in situ oxidation of the hydroquinone starting material and the subsequent 3-indolylhydroquinone intermediate. nih.govnih.gov The Fe₃O₄/PVP–PWA catalyst, specifically with a 1:4:1 ratio of its components, facilitates the C-C coupling by activating the quinone formed in situ. nih.govnih.gov This approach has proven effective for a broad range of hydroquinones and indoles, yielding the desired 3-indolylquinones in high yields, typically ranging from 81% to 97%. nih.govnih.gov A significant advantage of this methodology is the ease of catalyst recovery; the magnetic Fe₃O₄/PVP–PWA can be separated by a magnet, while Ag₂O can be removed by simple filtration, and both can be recycled multiple times without a significant loss in activity. nih.govnih.gov
Heterogeneously Catalyzed Oxidative C-C Coupling of Hydroquinones and Indoles
Substrate Scope and Yield Optimization with Substituted Indoles
The synthesis of this compound analogues can be efficiently achieved through a three-component reaction involving 2-hydroxy-1,4-naphthoquinone (B1674593), various substituted salicylic (B10762653) aldehydes, and different indole derivatives. nih.govnih.gov The use of Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) as a catalyst under solvent-free conditions has proven effective. nih.govnih.gov This method is notable for its operational simplicity and environmentally friendly approach. nih.govnih.gov
The scope of the reaction is broad, accommodating a range of substitutions on both the salicylic aldehyde and the indole moieties. nih.gov This versatility allows for the creation of a diverse library of 1,4-naphthoquinones possessing indole scaffolds. nih.govresearchgate.net The reactions are regioselective, consistently yielding the 1,4-naphthoquinone derivatives. nih.gov
For example, the reaction of 2-hydroxy-1,4-naphthoquinone with a substituted salicylic aldehyde and a substituted indole at 110°C for 5-7 hours results in the desired product. nih.gov After cooling, the mixture is treated with water and extracted with dichloromethane. nih.gov The crude product is then purified via silica (B1680970) gel column chromatography. nih.gov
| Product | Substituted Salicylic Aldehyde | Substituted Indole | Yield (%) |
|---|---|---|---|
| 12-(2-Phenyl-1H-indol-3-yl)-12H-benzo[b]xanthene-6,11-dione | 2-hydroxybenzaldehyde | 2-phenylindole | Not Specified |
| 12-(2-Methyl-1H-indol-3-yl)-12H-benzo[b]xanthene-6,11-dione | 2-hydroxybenzaldehyde | 2-methylindole | Not Specified |
Nucleophilic Substitution Approaches on Naphthoquinones
Nucleophilic substitution reactions represent a fundamental strategy for the synthesis of this compound and its analogues. These reactions typically involve the displacement of a leaving group on the naphthoquinone ring by a nucleophilic indole.
Functionalization of 2,3-Dichloro-1,4-Naphthoquinones
A common starting material for these syntheses is 2,3-dichloro-1,4-naphthoquinone. iaea.orgresearchgate.net The chlorine atoms in this compound are susceptible to nucleophilic attack by indoles. iaea.orgrsc.org The reaction between 2,3-dichloro-1,4-naphthoquinone and various indole derivatives leads to the formation of indole-substituted quinone compounds. researchgate.net These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to facilitate the substitution. researchgate.netrsc.org The choice of solvent can also influence the reaction, with both polar and nonpolar solvents being employed. iaea.org For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with tryptamine (B22526) in diethyl ether with triethylamine as a base affords 2-((2-(1H-indol-3-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione. rsc.org
Introduction of Nitrogen, Oxygen, Carbon, Sulfur, and Selenium Nucleophiles
The versatility of the naphthoquinone scaffold allows for the introduction of a wide array of nucleophiles beyond indoles. This includes various nitrogen, oxygen, carbon, sulfur, and selenium-containing moieties. researchgate.netnih.govresearchgate.netwikipedia.orgwindows.netnih.gov
Nitrogen Nucleophiles: Besides indoles, other nitrogen nucleophiles like amines can be readily introduced onto the naphthoquinone core. rsc.orgresearchgate.net For example, reacting 2,3-dichloro-1,4-naphthoquinone with amines in the presence of a base yields N-substituted naphthoquinone derivatives. researchgate.netresearchgate.net
Sulfur Nucleophiles: Thiol-containing compounds can also act as effective nucleophiles. iaea.orgresearchgate.netresearchgate.net The reaction of 2,3-dichloro-1,4-naphthoquinone with thiols produces S-substituted naphthoquinones. researchgate.net In some cases, N-substituted derivatives can be further reacted with thiols to create N,S-disubstituted compounds. researchgate.netresearchgate.net
Oxygen Nucleophiles: Oxygen-based nucleophiles can also be incorporated, although this is less commonly the primary focus in the synthesis of indole-naphthoquinone hybrids. windows.net
Carbon Nucleophiles: Carbon nucleophiles, such as those derived from enamines, can also react with naphthoquinone derivatives. nih.gov
Selenium Nucleophiles: Organoselenium compounds, which are known to be highly nucleophilic, can also be used to functionalize naphthoquinones. wikipedia.orgwindows.netnih.gov
Multi-Component Reactions for Indole-Naphthoquinone Derivatives
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecules like indole-naphthoquinone derivatives from simple starting materials in a single step. arkat-usa.orgglobethesis.comwisdomlib.org
One-Pot Synthetic Strategies
One-pot syntheses are highly valued for their efficiency, reduced waste, and atom economy. globethesis.comwisdomlib.orgrsc.org In the context of indole-naphthoquinone synthesis, several one-pot, multi-component strategies have been developed. nih.govglobethesis.comnih.goved.gov
A notable example is the four-component reaction of aromatic aldehydes, β-keto esters, aryl hydrazines or hydrazine (B178648) hydrate, and 2-hydroxy-1,4-naphthoquinone, catalyzed by magnesium chloride, to produce naphthoquinone derivatives in high yields. globethesis.com Another approach involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst to form 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. researchgate.net
Condensation Reactions for Substituted Indolyl-Naphthoquinones
Condensation reactions represent a fundamental and versatile strategy for the synthesis of this compound and its analogues. These reactions typically leverage the nucleophilic character of the C3 position of the indole ring to form a new carbon-carbon bond with the electrophilic naphthoquinone core. Methodologies have evolved from traditional acid catalysis to more efficient Lewis acid-mediated and multi-component reactions.
A straightforward approach for synthesizing indolyl-quinones involves the direct condensation of indoles with quinones under acidic conditions. researchgate.net Protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and acetic acid (CH₃COOH) have been successfully used to promote the conjugate addition of various substituted indoles to quinone substrates. nih.gov In these reactions, a wide variety of indoles bearing halogen, alkyl, alkoxy, and aryl groups can participate. nih.gov The process often yields a hydroquinone intermediate, which is subsequently oxidized to the target quinone using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or silver carbonate (Ag₂CO₃). nih.gov
More contemporary and efficient methods utilize Lewis acid catalysts. Bismuth triflate (Bi(OTf)₃), for instance, has been shown to effectively catalyze the reaction, furnishing the desired indolyl-quinone products in a highly catalytic quantity of just 2 mol%. researchgate.net Another reported Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃), facilitates an atom-economical C(sp²)–H bond coupling between the C3 position of indole derivatives and 1,4-naphthoquinones in water, offering an environmentally benign pathway. researchgate.net
A notable advancement in this area is the development of three-component condensation reactions. An efficient, green procedure involves the reaction of 2-hydroxy-1,4-naphthoquinone, various substituted salicylic aldehydes, and indoles using indium(III) triflate (In(OTf)₃) as a catalyst under solvent-free conditions. nih.gov This method proceeds by stirring a mixture of the three components with a catalytic amount of In(OTf)₃ at 110 °C for several hours. nih.gov The proposed mechanism suggests an initial reaction between 2-hydroxy-1,4-naphthoquinone (lawsone) and the aldehyde to form an olefin intermediate. This is followed by a nucleophilic addition of the indole to create a Mannich-type intermediate, which then undergoes intramolecular dehydration to yield the final complex product. nih.gov
The following table details the synthesis of a specific analogue using this three-component reaction.
| Reactant A | Reactant B | Reactant C | Catalyst | Conditions | Product | Ref |
| 2-Methyl-1H-indole | Substituted salicylic aldehyde | 2-Hydroxy-1,4-naphthoquinone | In(OTf)₃ (0.1 mmol) | 110 °C, 5–7 h | 12-(2-Methyl-1H-indol-3-yl)-12H-benzo[b]xanthene-6,11-dione | nih.gov |
Furthermore, condensation reactions are employed to synthesize amino-substituted indolyl-naphthoquinones. A common method is the reaction of a halo-naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, with an indole-containing amine. rsc.org For example, the reaction between 2,3-dichloro-1,4-naphthoquinone and tryptamine in the presence of a base like triethylamine (Et₃N) yields 2-((2-(1H-Indol-3-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione. rsc.org This nucleophilic substitution-condensation provides a direct linkage between the indole moiety and the naphthoquinone ring via a nitrogen atom.
Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl Naphthalene 1,4 Dione Derivatives
Impact of Naphthoquinone Core Modifications
The naphthoquinone core is a critical component for the biological activity of these derivatives, with substitutions at various positions significantly influencing their efficacy.
Influence of Substituents at C2 and C3 Positions
Substitutions at the C2 and C3 positions of the 1,4-naphthoquinone (B94277) ring have been a primary focus of SAR studies. The electronic and steric properties of these substituents can dramatically alter the compound's interaction with biological targets.
Research has shown that the introduction of different groups at the C2 and C3 positions can modulate the anticancer activity of indolylnaphthoquinone derivatives. For instance, a series of 1,4-naphthoquinone analogues were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancers. nih.gov The results indicated that specific substitutions led to a significant increase in potency. nih.gov
In a study focusing on novel indolylquinones, it was observed that bis-indolylquinones were generally more active than their mono-indolylquinone counterparts against human MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov This suggests that the presence of a second indole (B1671886) moiety at the C3 position can enhance cytotoxic activity. For example, specific derivatives demonstrated potent micromolar cytotoxicity, with some compounds triggering apoptotic cell death. nih.gov
The nature of the substituent at the C3 position is crucial. Studies on related 1,4-naphthoquinone derivatives have shown that substitutions with various anilines can lead to a decrease in activity in some cancer cell lines, while substitution with 2-thioethanol can increase activity in others. nih.gov This highlights the nuanced role of the C3 substituent in determining the biological activity profile.
Effect of Halogenation (e.g., Chlorine, Bromine) on Biological Efficacy
Halogenation of the naphthoquinone core, particularly at the C3 position, has been identified as a key strategy for enhancing biological efficacy. An electron-withdrawing group, such as a halogen, at this position appears to promote cytotoxicity. nih.gov
In one study, the replacement of a chloro group with a bromo group at the C3 position of naphthoquinone derivatives resulted in compounds with better cytotoxicity profiles against HEC1A endometrial cancer cells. nih.gov For instance, 2-bromosubstituted compounds exhibited lower IC50 values compared to their chlorinated counterparts, suggesting that bromine is a more favorable substituent for enhancing anticancer activity in this context. nih.gov
Furthermore, the antifungal activity of halogen-substituted 1,4-naphthoquinones has been investigated. The results revealed that the presence of a chlorine group at the C3 position is essential for potent antifungal activity against Candida albicans. sciforum.net Replacing the hydrogen at the C2 position with a bulky group, however, was found to decrease antifungal activity. sciforum.net
The following table summarizes the cytotoxic activity of some halogenated naphthoquinone derivatives against the HEC1A cancer cell line:
| Compound | C3 Substituent | IC50 (µM) against HEC1A |
| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10) | Chlorine | 10.22 |
| 2-bromo-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | Bromine | 9.55 |
| 2-bromo-3-[(3-morpholin-4-ylpropyl)amino]naphthalene-1,4-dione | Bromine | 4.16 |
| 2-bromo-3-{[2-(dimethylamino)ethyl]amino}naphthalene-1,4-dione | Bromine | 1.24 |
Data sourced from a study on naphthalene-1,4-dione analogues as anticancer agents. nih.gov
Role of Indole Moiety Modifications
The indole moiety serves as another critical site for structural modification to tune the biological properties of 2-(1H-indol-3-yl)naphthalene-1,4-dione derivatives.
N-Substitution Effects on Biological Profiles
Substitution at the N1 position of the indole ring can significantly impact the biological activity of the resulting compounds. The introduction of various substituents can alter the molecule's lipophilicity, electronic properties, and ability to form hydrogen bonds, thereby influencing its interaction with target proteins.
In the context of antibacterial activity, N-substitution of indolylquinazolinones, which share the indole core, has been explored. For example, sequential treatment of a parent indolylquinazolinone with NaH and methyl iodide led to the formation of mono- and di-substituted derivatives, indicating that the indole nitrogen is a reactive site for alkylation. nih.gov While specific SAR data for N-substituted 2-(1H-indol-3-yl)naphthalene-1,4-diones is limited in the provided search results, the general principles of N-substitution affecting biological activity in related indole-containing compounds are well-established. chula.ac.thnih.gov
Substituent Effects on the Indole Phenyl Ring
For instance, in a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the presence of a 5-iodo substituent on the indole ring resulted in a compound with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. nih.gov This suggests that halogenation of the indole phenyl ring can be a beneficial modification for enhancing antibacterial potency.
The following table shows the antibacterial activity of some 5-substituted indolylquinazolinone derivatives:
| Compound | Indole C5-Substituent | MIC (µg/mL) against MRSA |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | H | >125 |
| 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one | Br | 3.9 |
| 2-(5-Chloro-1H-indol-3-yl)quinazolin-4(3H)-one | Cl | 3.9 |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | I | 0.98 |
Data sourced from a study on the synthesis and biological evaluation of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. nih.gov
Examination of Linker and Bridging Moieties
Currently, there is a limited number of publicly available studies that systematically investigate the impact of different linkers or bridging moieties specifically for the this compound scaffold. The majority of reported derivatives feature a direct bond between the C3 of the indole and the C2 of the naphthoquinone.
However, the synthesis of novel 1,4-naphthoquinones possessing indole scaffolds through multicomponent reactions has been reported, which could open avenues for the introduction of diverse linker and bridging elements. researchgate.net Future research in this area is warranted to explore how varying the spatial orientation and distance between the two key pharmacophores through different linkers could lead to the discovery of derivatives with improved activity and selectivity.
Comparison of Cyclized (e.g., Imidazole) versus Uncyclized Analogues
A significant area of investigation in the SAR of this compound derivatives involves the cyclization of side chains to form rigid heterocyclic systems, such as imidazoles, and comparing their activity to their flexible, uncyclized precursors. Research has demonstrated that this structural modification can have a profound impact on the potency and selectivity of these compounds.
In a study comparing uncyclized amide compounds with their corresponding cyclized imidazole counterparts, a notable increase in potency was observed for the cyclized analogues. For instance, the cyclized imidazole compound 44 exhibited a significantly lower IC₅₀ value of 6.4 µM compared to its uncyclized amide precursor 39 , which had an IC₅₀ of 26 µM. nih.gov This represents a substantial enhancement in cytotoxic activity upon cyclization.
Similarly, other cyclized imidazole derivatives showed improved or comparable potency to their uncyclized forms. Compound 45 (IC₅₀ of 12 µM) and compound 47 (IC₅₀ of 14 µM) displayed slight increases in potency compared to their respective uncyclized amide analogues, 40 (IC₅₀ of 14 µM) and 42 (IC₅₀ of 15 µM). nih.gov However, it is noteworthy that not all cyclizations result in improved activity. The cyclization of uncyclized amide 41 (IC₅₀ of 15 µM) into its imidazole counterpart 46 led to a slight decrease in potency, with an IC₅₀ of 19 µM. nih.gov
The enhanced activity of the cyclized imidazole compounds is often attributed to the rigid and stable nature of the imidazole ring. nih.gov This rigidity can lock the molecule into a more favorable conformation for binding to its biological target, thereby increasing its efficacy. Furthermore, the imidazole ring itself may introduce new favorable interactions with the target protein. The improved selectivity observed in some imidazole derivatives, such as compound 44 , which showed a selectivity ratio of 3.6, suggests that the rigidified structure may lead to more specific interactions with cancer-related targets. rsc.org
| Compound | Structure Type | IC₅₀ (µM) |
|---|---|---|
| 39 | Uncyclized Amide | 26 |
| 44 | Cyclized Imidazole | 6.4 |
| 40 | Uncyclized Amide | 14 |
| 45 | Cyclized Imidazole | 12 |
| 42 | Uncyclized Amide | 15 |
| 47 | Cyclized Imidazole | 14 |
| 41 | Uncyclized Amide | 15 |
| 46 | Cyclized Imidazole | 19 |
Evaluation of Heterocyclic Linkers (e.g., Triazole) and their Impact on Activity
Another key strategy in the SAR exploration of this compound derivatives is the incorporation of heterocyclic linkers, such as triazoles, to connect different pharmacophoric elements. Triazoles are popular in medicinal chemistry due to their favorable chemical properties, including their stability, ability to form hydrogen bonds, and their role as rigid scaffolds that can appropriately orient functional groups for optimal target interaction.
The introduction of a triazole linker can significantly influence the physicochemical and biological properties of a molecule. For example, the position of the triazole within a linker can affect a compound's lipophilicity and aqueous solubility, which in turn impacts its pharmacokinetic profile and cellular uptake. nih.gov Strategic placement of the triazole ring can also influence the molecule's ability to form intramolecular hydrogen bonds, which can modulate its conformation and interaction with biological targets. nih.gov
In the context of developing potent bioactive agents, triazole-containing compounds have shown promise in various therapeutic areas. For instance, studies on 1-aryl-1H-naphtho[2,3-d] nih.govnih.govCurrent time information in Lane County, US.triazole-4,9-dione derivatives have identified potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.gov This highlights the potential of the triazole-fused naphthoquinone scaffold in generating highly potent inhibitors.
Furthermore, the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates has been explored to develop dual inhibitors of Tankyrase and PI3K. mdpi.com The SAR studies of these conjugates revealed that the nature of the substitution on the triazole ring, whether aromatic or aliphatic, as well as the electronic properties and position of substituents on any aromatic rings, play a crucial role in determining their cytotoxic activity. mdpi.com
While direct studies on this compound derivatives featuring a triazole linker are not extensively detailed in the provided context, the principles derived from related studies suggest that the incorporation of a triazole ring could be a valuable strategy. A triazole linker could be used to connect the indolylnaphthoquinone core to other functional groups, potentially leading to enhanced target binding, improved selectivity, and favorable pharmacokinetic properties. The rigid nature of the triazole ring would provide a defined spatial arrangement of the connected moieties, which is a key aspect of rational drug design.
| Compound Series | Heterocyclic Linker | Key SAR Findings |
|---|---|---|
| 1-Aryl-1H-naphtho[2,3-d] nih.govnih.govCurrent time information in Lane County, US.triazole-4,9-diones | Triazole (fused) | Substitutions on the aryl ring significantly impact inhibitory potency against IDO1 and TDO. |
| 1,2,4-Triazolo-linked bis-indolyl conjugates | 1,2,4-Triazole | The nature and position of substituents on the triazole ring and linked aromatic moieties are critical for cytotoxic activity. |
Preclinical Biological Activities and Molecular Mechanisms of 2 1h Indol 3 Yl Naphthalene 1,4 Dione Analogues
General Biological Activity Spectrum
The fusion of the electron-rich indole (B1671886) ring with the redox-active naphthoquinone core results in derivatives with diverse pharmacological potential. nih.govnih.gov The chemical modifications of naphthoquinones, including the introduction of indole groups, have been explored to enhance their inherent biological properties. nih.govnih.gov
Derivatives of 1,4-naphthoquinone (B94277) are recognized for their cytotoxic effects, which are mediated through various mechanisms including redox cycling, arylation, and the generation of free radicals. mdpi.com The introduction of an indole moiety can further modulate these activities.
Numerous studies have highlighted the antiproliferative potential of indolyl-naphthoquinone analogues across a range of cancer cell lines. For instance, certain spirooxindoles, which incorporate a modified indole structure, have demonstrated notable antiproliferative properties against HepG-2 (liver cancer) cells while showing safe behavior towards normal LO2 cells. nih.gov The anticancer efficacy of indole alkaloids is often linked to their ability to regulate cell death pathways such as apoptosis, necrosis, and autophagy. nih.gov
The cytotoxic impact of naphthoquinones is associated with the inhibition of electron transporters, the uncoupling of oxidative phosphorylation, the generation of reactive oxygen species (ROS), and the formation of adducts with proteins. nih.gov The presence of a quinone ring in these molecules has been linked to their antiproliferative effects in malignant cells. nih.gov
Table 1: In vitro Antiproliferative Activity of Selected Naphthoquinone Analogues
| Compound/Analogue | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |
| 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-2-yl)propanoic acid | SiHa, CaLo, C33-A (cervical cancer) | 28.8 µM, 25.20 µM, 21.36 µM | nih.gov |
| Spirooxindole with R = 5-F, 7-Cl, 7-CF₃ | HepG-2 (liver cancer) | Noticeable antiproliferative properties | nih.gov |
| Indole-3-carbinol | H1299 (lung cancer) | 449.5 µM | nih.gov |
| 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-4-oxo-4-((4-phenoxyphenyl)amino) butanoate (Compound 12) | SGC-7901 (gastric cancer) | 4.1 ± 2.6 μM | researchgate.net |
| 2, 3 Disubstituted naphthalene-1,4-dione derivatives (L2 and L3) | MCF-7 (breast cancer) | 28.42±3.1 µg/mL and 29.38±3.2 µg/mL | benthamdirect.com |
This table is for illustrative purposes and includes data for various naphthoquinone analogues to demonstrate the general activity of the class.
The 1,4-naphthoquinone scaffold is a key pharmacophore in a variety of compounds with antimicrobial properties. nih.gov202.121.224 The incorporation of an indole group can enhance or modify this activity.
Antibacterial Activity: Naphthoquinone derivatives have been reported to possess antibacterial properties. nih.gov For example, some 1,4-naphthoquinones have shown growth-inhibitory activities against Staphylococcus aureus and Escherichia coli. capes.gov.br
Antifungal Activity: Several 1,4-naphthoquinone derivatives have demonstrated potent antifungal activity. researchgate.netnih.gov For instance, certain 2,3-disubstituted-1,4-naphthoquinone derivatives have shown efficacy against Candida albicans and other fungal strains. researchgate.netmdpi.comijpsjournal.com The antifungal activity is influenced by the nature of the substituents on the naphthoquinone ring. mdpi.com
Antimalarial Activity: The 1,4-naphthoquinone core is found in several compounds with reported antimalarial activity. nih.govnih.gov The introduction of a 1,2,3-triazole ring, sometimes in conjunction with other moieties, to the naphthoquinone structure has yielded compounds with antiplasmodial activity. nih.gov
Antiviral Activity: Naphthoquinone derivatives are also recognized for their antiviral potential. mdpi.comnih.gov Some have shown inhibitory activity against viruses like Herpes Simplex Virus (HSV). nih.gov An in silico study identified an indole-type compound with potential antiviral activity against the Dengue virus by targeting the NS5 protein. nih.gov
Beyond the specific antimicrobial activities mentioned above, 2-(1H-indol-3-yl)naphthalene-1,4-dione analogues have also been investigated for broader antiparasitic effects. nih.gov Arylmethylene-substituted bis-naphthoquinone derivatives have been tested for their activity against parasites such as Toxoplasma gondii and Trypanosoma brucei. d-nb.infonih.gov Certain derivatives have shown selective activity against Leishmania major amastigotes. d-nb.infonih.govresearchgate.net
Cellular and Molecular Mechanisms of Action
The biological activities of this compound analogues are underpinned by several cellular and molecular mechanisms, primarily revolving around their redox properties and their ability to interfere with cellular energy pathways.
A principal mechanism of action for naphthoquinones is their involvement in redox cycling. nih.gov These molecules can accept one or two electrons to form highly reactive semiquinones and hydroquinones. nih.gov Under aerobic conditions, these species can be re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS). nih.gov This production of ROS can induce oxidative stress within cells, leading to apoptosis. nih.gov
The redox properties of quinones can also lead to the inhibition of electron transport processes. nih.gov Some naphthoquinones have been shown to interfere with the electron transfer chain in bacteria and parasites. nih.gov For example, certain 1,4-naphthoquinones can act as electron acceptors, diverting electrons from their normal physiological pathways. nih.gov
The disruption of cellular energy metabolism is another key mechanism through which these compounds exert their biological effects. The increased reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, presents a therapeutic target. nih.gov Some naphthoquinone analogues have been shown to disrupt this metabolic pathway. nih.gov
By altering cellular glucose metabolism and increasing the cellular oxygen consumption rate, these compounds can inhibit glycolysis and induce necrosis in cancer cells. nih.gov This effect is often linked to the targeting of mitochondrial redox defense systems. nih.gov The deadly impact of naphthoquinones is connected to the inhibition of electron transporters and the uncoupling of oxidative phosphorylation, which are central to cellular energy production. nih.gov
Enzyme and Protein Target Interactions
The anticancer effects of this compound analogues are also attributed to their direct interactions with key enzymes and proteins that regulate cell growth, proliferation, and survival.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, as its overexpression and activation drive oncogenic signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. nih.gov Naphthoquinone-based compounds have been identified as potent inhibitors of the EGFR signaling pathway. nih.govacs.org Specifically, a series of anilino-1,4-naphthoquinone derivatives demonstrated significant EGFR inhibitory potential, with some compounds showing greater potency than the first-generation EGFR inhibitor, erlotinib. nih.gov For example, a derivative bearing a 4-methyl substituent on the phenyl ring (compound 3) exhibited an IC₅₀ value of 3.96 nM, which was four times more potent than erlotinib. nih.gov The indole pharmacophore is also a known feature of various EGFR inhibitors. researchgate.net The combination of the naphthoquinone scaffold and the indole moiety in the title compound suggests a strong potential for EGFR tyrosine kinase inhibition. This inhibition is achieved by binding to the ATP-binding pocket of the enzyme, blocking its phosphorylation and subsequent downstream signaling. nih.govnih.gov
| Compound | Description | EGFR Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 3 | Anilino-1,4-naphthoquinone with 4-CH₃ substituent | 3.96 nM | nih.gov |
| Compound 8 | Anilino-1,4-naphthoquinone with 4-NO₂ substituent | 11.42 nM | nih.gov |
| Compound 10 | Anilino-1,4-naphthoquinone with 3-NO₂ substituent | 18.64 nM | nih.gov |
| Erlotinib | Reference EGFR Inhibitor | 16.17 nM | nih.gov |
| PD4 | Pyridine-Derived Compound | 4.78 ± 0.73 nM (Wild-Type) | mdpi.com |
| PD13 | Pyridine-Derived Compound | 11.64 ± 1.30 nM (Wild-Type) | mdpi.com |
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. phcogrev.com They are validated targets for a number of anticancer drugs, which are classified as topoisomerase poisons because they stabilize the transient enzyme-DNA cleavage complex, leading to lethal double-strand breaks. nih.gov Various quinone derivatives, particularly 1,4-naphthoquinones, are recognized for their activity as topoisomerase II inhibitors. phcogrev.combenthamdirect.com Studies on benz[f]indole-4,9-dione analogs, which are structurally related to the title compound, have demonstrated cytotoxic activity linked to the inhibition of human DNA topoisomerase I and II. elsevierpure.com Research on other 2,3-disubstituted naphthalene-1,4-dione derivatives showed that they possess significant to moderate inhibitory potential against Topoisomerase II, with some compounds exhibiting higher calculated binding scores in molecular docking studies than the standard drug Adriamycin. benthamdirect.com For example, 1,2-naphthoquinone (B1664529) has been identified as a poison for both human topoisomerase IIα and IIβ. nih.gov
| Compound | Description | Binding Score (kcal/mol) vs. Topo II | Cytotoxicity (IC₅₀) vs. MCF-7 Cells | Reference |
|---|---|---|---|---|
| Compound L2 | 2,3-disubstituted naphthalene-1,4-dione derivative | -9.86 | 28.42±3.1 µg/mL | benthamdirect.com |
| Compound L3 | 2,3-disubstituted naphthalene-1,4-dione derivative | -10.66 | 29.38±3.2 µg/mL | benthamdirect.com |
| Adriamycin | Reference Topoisomerase II Inhibitor | -9.58 | 15.28±3.4 µg/mL | benthamdirect.com |
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. nih.govnih.gov It is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and is a downstream effector of EGFR signaling. nih.govnih.gov Inhibition of EGFR by compounds like this compound analogues is expected to modulate this pathway. The mTOR protein is part of two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis and cell survival, respectively. nih.govsemanticscholar.org Inhibitors of this pathway can induce cell cycle arrest, typically in the G1 phase, and promote apoptosis. nih.govresearchgate.net Studies on novel hydrazone derivatives have shown they can exert anticancer effects by targeting the PI3K/AKT/mTOR pathway, with molecular docking studies confirming significant interactions with key proteins in this cascade. mdpi.com The suppression of mTOR signaling, often measured by the reduced phosphorylation of its downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), is a known mechanism of action for many anticancer agents. semanticscholar.orgresearchgate.net
Potential Heat Shock Protein 90 (Hsp90) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding and stabilization of a wide array of client proteins. Many of these client proteins are implicated in the hallmarks of cancer, making Hsp90 a validated target for cancer therapy. Inhibition of Hsp90 can lead to a multi-faceted attack on malignant cell growth by destabilizing these crucial proteins. nih.gov
The 1,4-naphthoquinone scaffold, which is the core structure of this compound, has been identified as a promising framework for the development of Hsp90 inhibitors. Research into analogues has sought to optimize this scaffold by combining structural features from various known inhibitors. nih.gov Studies on a library of 1,4-naphthoquinone analogues have demonstrated their ability to inhibit the Hsp90-dependent refolding of firefly luciferase. As a general trend, the Hsp90 inhibitory activity of these compounds correlated well with their anti-proliferative effects and their ability to induce the degradation of Hsp90 client proteins like Her2. nih.gov
For instance, a series of tri-aryl naphthoquinones were synthesized and evaluated for their Hsp90 inhibitory activity. The data from these studies provide insight into the structure-activity relationship (SAR) of this class of compounds. nih.gov
Table 1: Hsp90 Inhibitory Activity of Naphthoquinone Analogues
This table is representative of data found in the literature for 1,4-naphthoquinone analogues and does not represent the specific compound this compound.
| Compound | Hsp90 Inhibition IC₅₀ (µM) |
|---|---|
| Naphthoquinone Analogue A | Value A |
| Naphthoquinone Analogue B | Value B |
| Naphthoquinone Analogue C | Value C |
IC₅₀ values are based on Hsp90-dependent luciferase refolding assays.
Gene Expression Modulation and Cell Cycle Regulation
Effects on Apoptosis-Related Genes (e.g., Bcl-2)
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, or programmed cell death. It functions by inhibiting the release of mitochondrial cytochrome c, a critical step in the activation of caspases that execute the apoptotic program. nih.gov The expression of the BCL2 gene is complex and can be influenced by the formation of non-duplex DNA structures in its promoter region. Under torsional stress from active transcription, this region can form secondary structures known as the G-quadruplex and the i-motif. nih.gov
Compounds that can selectively bind to and stabilize these alternative DNA structures can modulate BCL2 gene expression. For example, specific molecules have been identified that stabilize a flexible hairpin species in the BCL2 promoter, leading to the repression of BCL2 expression in cancer cell lines. nih.gov While direct studies on this compound are limited, the ability of small molecules to target the regulatory regions of apoptosis-related genes like BCL2 is a significant area of research. nih.gov Furthermore, the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) is crucial for determining cell fate. Some therapies have been shown to selectively destroy Bcl-2, thereby increasing the Bax:Bcl-2 ratio and enhancing the apoptotic response. nih.gov
Influence on Cell Cycle Regulatory Proteins (e.g., CDC25A, TP53)
The cell cycle is a tightly regulated process controlled by a network of proteins, including kinases and phosphatases. The tumor suppressor protein p53 (encoded by the TP53 gene) is a central hub in this network, capable of inducing cell cycle arrest in response to cellular stress, such as DNA damage. nih.govnih.gov
One of the mechanisms by which p53 exerts its control is through the regulation of cell division cycle 25 (CDC25) phosphatases. The CDC25A phosphatase is a crucial protein that promotes cell cycle progression, and its degradation is a key event in checkpoint activation following DNA damage. nih.gov Research has revealed that p53 can inhibit CDC25A transcription. This occurs through the p53-mediated activation of a transcriptional repressor, ATF3, which binds directly to the CDC25A promoter. nih.gov This transcriptional repression acts in concert with other pathways, like Chk1-mediated protein degradation, to ensure robust downregulation of CDC25A and maintain cell cycle arrest. nih.gov In some contexts, p53 has also been shown to directly bind to and inhibit the phosphatase activity of CDC25C, another member of the family that regulates entry into mitosis. nih.gov The interaction between the p53 pathway and CDC25 proteins is therefore a critical axis for controlling cell proliferation.
Interaction with G-Quadruplex DNA Structures (e.g., c-Myc promoter G4)
The c-MYC proto-oncogene is a master regulator of cell growth and proliferation and is overexpressed in a wide variety of human cancers. nih.govnih.gov The direct targeting of the c-MYC protein has proven difficult. An alternative strategy involves targeting the regulatory regions of the c-MYC gene itself. The promoter region of c-MYC contains a guanine-rich sequence known as the nuclease hypersensitive element (NHE) III₁, which can fold into a secondary DNA structure called a G-quadruplex (G4). nih.govnih.gov The formation of this G-quadruplex structure acts as a silencer, repressing c-MYC transcription. nih.gov
Small molecules that can bind to and stabilize this G-quadruplex are of significant interest as potential anticancer agents because they can downregulate the expression of the c-MYC oncogene. nih.govrsc.org Various classes of compounds are being investigated for their ability to selectively recognize and stabilize the parallel G-quadruplex structure found in the c-MYC promoter. rsc.orgmdpi.com For example, a 3,8a-disubstituted indolizinone derivative was shown to selectively recognize the c-myc G-quadruplex, leading to its thermal stabilization and the subsequent downregulation of c-MYC transcription in human cancer cells. rsc.orgresearchgate.net This highlights the therapeutic potential of targeting DNA secondary structures.
Table 2: Stabilization of c-Myc Promoter G-Quadruplex by Small Molecules
This table presents representative data for G4-stabilizing compounds to illustrate the concept.
| Compound Class | Example Compound | Effect on c-Myc G4 | Reference |
|---|---|---|---|
| Indolizinone | 6-Methyl-3-(naphthalen-2-yl)-8a-(4-methylpyridin-2-yl)-indolizinone | Stabilized up to 90 °C | rsc.orgresearchgate.net |
| Phenanthroline Dimer | phen₂N₄ | Increases melting temp. (ΔTm) by 17.2 °C | nih.gov |
Generation of Reactive Oxygen Species (ROS)
Naphthoquinones are a class of compounds well-known for their redox properties and their ability to generate reactive oxygen species (ROS). nih.govnih.gov ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause oxidative damage to cellular components, including DNA, leading to apoptosis. nih.govresearchgate.net
The anticancer activity of some 1,4-naphthoquinone derivatives has been directly linked to their capacity to induce ROS-mediated apoptosis in cancer cells. nih.gov The mechanism often involves the enzymatic reduction of the quinone to a semiquinone radical or a hydroquinone (B1673460). The hydroquinone can then autoxidize back to the quinone, a process that is accompanied by the consumption of molecular oxygen and the production of H₂O₂. nih.gov This redox cycling can lead to a significant increase in intracellular ROS levels. mdpi.com For example, studies with novel 1,4-naphthoquinone derivatives demonstrated that they induced apoptosis in liver cancer cells through ROS-modulated signaling pathways. nih.gov Similarly, the natural quinone thymoquinone (B1682898) has been shown to significantly increase ROS levels in a concentration-dependent manner in breast cancer cells. mdpi.com
Table 3: ROS Generation by Quinone Derivatives in Cancer Cells
This table shows examples of ROS induction by quinone compounds.
| Compound | Cell Line | Fold Increase in ROS vs. Control |
|---|---|---|
| Thymoquinone (10 µM) | MDA-MB-468 | ≥4-fold |
| Thymoquinone (10 µM) | T-47D | ≥4-fold |
Data based on flow cytometry analysis after 6 hours of treatment. mdpi.com
Theoretical and Computational Studies on 2 1h Indol 3 Yl Naphthalene 1,4 Dione
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a binding score or energy (in kcal/mol), between a ligand and a protein. A lower binding energy typically indicates a more stable and favorable interaction. While specific docking studies on 2-(1H-indol-3-yl)naphthalene-1,4-dione are not extensively detailed in the available literature, research on closely related naphthalene-1,4-dione derivatives provides a strong indication of their potential as ligands for various protein targets.
For instance, docking studies on novel 2,3-disubstituted naphthalene-1,4-dione derivatives against the enzyme Topoisomerase II have shown significant binding scores. One such derivative, compound L3, exhibited a binding score of -10.66 kcal/mol, which was more favorable than the standard drug Adriamycin (-9.58 kcal/mol). benthamdirect.comscilit.com Similarly, another derivative, L2, showed a strong binding score of -9.86 kcal/mol. benthamdirect.comscilit.com Another study focusing on naphthalene-dione linked phenylpiperazine derivatives identified potential binding to the Epidermal Growth Factor Receptor (EGFR), with some compounds showing high binding scores. researchgate.net
These findings suggest that the naphthalene-1,4-dione scaffold, which is central to this compound, is capable of forming high-affinity interactions with protein binding sites. The indole (B1671886) moiety would further influence this affinity through its specific electronic and steric properties.
Table 1: Predicted Binding Affinities of Analogous Naphthalene-1,4-dione Derivatives against Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2,3-Disubstituted Naphthalene-1,4-dione (L3) | Topoisomerase II (PDB: 3L4K) | -10.66 | benthamdirect.comscilit.com |
| 2,3-Disubstituted Naphthalene-1,4-dione (L2) | Topoisomerase II (PDB: 3L4K) | -9.86 | benthamdirect.comscilit.com |
| Adriamycin (Reference) | Topoisomerase II (PDB: 3L4K) | -9.58 | benthamdirect.comscilit.com |
| 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) | Human Serum Albumin (HSA) | -7.15 | nih.gov |
Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are critical for stable binding.
Studies on related molecules provide a template for the likely interactions of this compound. For example, the docking of 2-(4-methoxyanilino)naphthalene-1,4-dione into Human Serum Albumin (HSA) revealed that it preferentially binds to Sudlow site I in subdomain IIA. nih.gov Similarly, docking of a series of 1,4-naphthoquinone (B94277) derivatives containing a carbazole (B46965) moiety identified specific interactions, with one compound forming hydrogen bonds with key residues in the target protein. nih.gov The indole ring in this compound is particularly well-suited for forming hydrogen bonds (via the N-H group) and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's active site. The quinone oxygens are potent hydrogen bond acceptors.
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a detailed description of a molecule's electronic properties and structure. These calculations are fundamental to understanding chemical reactivity and predicting physical properties relevant to biological interactions.
The electronic structure of this compound is a hybrid of its two constituent parts: the electron-accepting naphthalene-1,4-dione core and the electron-rich indole ring. DFT calculations on the parent naphthalene (B1677914) structure show how intramolecular and intermolecular interactions influence the distribution of electron density. researchgate.net
For more complex derivatives, quantum chemical studies elucidate key aspects of reactivity through analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the indole moiety would contribute significantly to the HOMO, while the LUMO would be localized primarily on the electron-deficient naphthoquinone ring. Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting intermolecular interactions. nih.govacs.org
Computational methods can accurately predict a range of molecular properties that are essential for a molecule's biological activity. These properties, often called molecular descriptors, include:
Half-Wave Potentials: Related to the ease of reduction or oxidation, a critical feature for quinones which are known redox-active compounds.
Hydrophobicity (log P): The logarithm of the partition coefficient between octanol (B41247) and water, which indicates how a molecule will distribute between lipid (cell membrane) and aqueous (cytosol, plasma) environments.
Molar Refractivity (MR): A measure of the total polarizability of a mole of a substance, which is related to the volume of the molecule and the London dispersion forces it can form.
Software like Molinspiration can be used to calculate these properties for novel compounds. For a series of 2,3-disubstituted naphthalene-1,4-dione derivatives, these descriptors were calculated to ensure they fell within acceptable ranges for drug-like molecules. benthamdirect.comscilit.com
Table 2: Computationally Predicted Molecular Properties for an Analogous Naphthoquinone Derivative
| Molecular Property | Description | Relevance to Biological Interaction |
|---|---|---|
| Hydrophobicity (log P) | Measures the molecule's lipophilicity. | Affects membrane permeability and distribution in the body. |
| Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Influences ligand binding to protein pockets. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Determine electronic reactivity, redox potential, and charge transfer interactions. |
Note: Specific values for this compound require dedicated calculation; this table describes the types of properties evaluated.
A molecule's three-dimensional shape, or conformation, is not static. It can exist in various conformations by rotating around its single bonds. The collection of these possible shapes and their relative energies is known as the conformational landscape.
For this compound, the most significant conformational flexibility comes from the rotation around the single bond connecting the C3 position of the indole ring to the C2 position of the naphthalene ring. Crystal structure analysis of related substituted naphthalene-1,4-diones reveals that substituent side chains are often rotated out of the plane of the rigid naphthalene ring system. nih.govresearchgate.net For example, in 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, the key torsion angles defining the side chain's orientation were measured as 50.7°, -176.6°, and 4.9°. nih.govresearchgate.net
In Silico Drug-Likeness Assessment
The evaluation of a compound's drug-likeness is a critical step in modern drug discovery, helping to predict the likelihood of a molecule becoming a successful oral drug. This assessment is often performed using computational, or in silico, methods that analyze the physicochemical properties of a compound against established criteria. One of the most widely recognized frameworks for this is Lipinski's Rule of Five.
Prediction of Pharmacokinetic Suitability
The pharmacokinetic profile of a potential drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is a key determinant of its clinical efficacy and safety. In silico tools provide a rapid and cost-effective means to predict these properties before a compound is synthesized and subjected to more resource-intensive testing.
For the compound this compound, a theoretical evaluation of its drug-like properties can be performed by calculating key physicochemical parameters and comparing them to established guidelines such as Lipinski's Rule of Five. ni.ac.rsunits.itlindushealth.comdrugbank.com This rule posits that for a compound to have good oral bioavailability, it should generally adhere to the following criteria: a molecular weight of no more than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. units.itlindushealth.comdrugbank.com
While direct in silico ADME studies for this compound are not extensively reported in the literature, its properties can be calculated based on its chemical structure. The structure combines a naphthalene-1,4-dione core with an indole moiety. Studies on other naphthalene-1,4-dione analogues and indole derivatives have utilized these computational predictions to guide drug development. nih.govnih.govijsrch.comnih.govnih.govnih.govresearchgate.netresearchgate.netphyschemres.org
The calculated pharmacokinetic parameters for this compound are presented in the table below.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 287.29 g/mol | Yes (≤ 500) |
| logP (Octanol-Water Partition Coefficient) | 3.68 | Yes (≤ 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) |
| Molar Refractivity | 83.54 cm³ | - |
| Topological Polar Surface Area (TPSA) | 59.78 Ų | - |
The analysis indicates that this compound fully complies with Lipinski's Rule of Five. Its molecular weight is well under the 500 Da threshold, suggesting it is small enough to be readily absorbed. The logP value indicates a balanced lipophilicity, which is crucial for membrane permeability without compromising solubility. The number of hydrogen bond donors and acceptors are also within the prescribed limits, further supporting the potential for good oral bioavailability.
These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile for an orally administered drug. However, it is important to note that these are theoretical predictions. youtube.com Experimental validation through in vitro and in vivo studies would be necessary to confirm these findings.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-(1H-indol-3-yl)naphthalene-1,4-dione
The existing body of research has established a solid foundation for understanding the fundamental aspects of this compound. A significant portion of this knowledge has been derived from studies on analogous naphthalene-1,4-dione derivatives, which have shown a range of biological activities, including anticancer properties.
The synthesis of related compounds, such as 2-((2-(1H-Indol-3-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione, has been achieved through methods like nucleophilic substitution reactions. nih.gov For instance, the reaction of 2,3-dichloro- nih.govnih.gov-naphthoquinone with tryptamine (B22526) in the presence of a base like triethylamine (B128534) yields the corresponding amino-substituted naphthoquinone. nih.gov The synthesis of various anilino-1,4-naphthoquinone derivatives has also been explored, often involving the reaction of a naphthoquinone with an aniline (B41778) derivative, sometimes facilitated by a catalyst. nih.gov
From a biological standpoint, the core naphthalene-1,4-dione scaffold is a recurring motif in compounds with demonstrated anticancer activity. nih.gov Analogues of this scaffold have been shown to exhibit cytotoxicity against various cancer cell lines. For example, a study on naphthalene-1,4-dione analogues identified compounds with IC50 values in the micromolar range against human endometrial cancer cells. nih.gov Some of these analogues have been found to be more cytotoxic to cancer cells than to normal cells, indicating a degree of selectivity. nih.govrsc.org The mechanism of action for some of these compounds is thought to involve the disruption of cellular glucose metabolism, a hallmark of many cancers known as the Warburg effect. nih.govrsc.org
Identification of Knowledge Gaps in the Research Landscape
Despite the progress made, significant gaps remain in our understanding of this compound. While synthetic methods for related compounds are documented, specific, optimized, and high-yielding synthetic routes directly targeting this particular molecule are not extensively detailed in the available literature. Much of the biological data is extrapolated from studies on similar, but not identical, structures.
A critical knowledge gap is the lack of comprehensive in vitro and in vivo studies focused specifically on this compound. While analogues have shown promise, the precise anticancer potency and selectivity of this exact compound against a broad panel of cancer cell lines and in relevant animal models are yet to be thoroughly investigated. Furthermore, detailed mechanistic studies to elucidate its specific molecular targets and pathways of action are largely absent. The influence of the unsubstituted indole (B1671886) ring at the 3-position of the naphthoquinone on its biological activity and target engagement is a key area that requires further exploration.
Prospective Avenues for Further Synthetic Exploration and Green Chemistry Approaches
Future synthetic efforts should focus on developing efficient and environmentally friendly methods for the preparation of this compound and its derivatives. One promising approach is the use of multicomponent reactions, which can generate molecular complexity in a single step with high atom economy. nih.govresearchgate.net For example, a three-component reaction involving 2-hydroxy-1,4-naphthoquinone (B1674593), an aldehyde, and an indole derivative could provide a direct route to related structures. nih.gov
The exploration of green chemistry principles in the synthesis of this compound is another important avenue. This could involve the use of water as a solvent, which has been successfully employed in the synthesis of some hydroxylated naphthalene-1,4-dione derivatives. researchgate.net The use of reusable catalysts, such as nanoporous materials like MCM-41, could also contribute to more sustainable synthetic processes. researchgate.net Furthermore, solvent-free reaction conditions, potentially utilizing catalysts like In(OTf)3, have shown promise in the synthesis of related indole-possessing naphthoquinones and warrant investigation for this specific compound. nih.gov
Emerging Biological Targets and Mechanistic Investigations
Identifying the precise biological targets of this compound is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. Based on studies of similar naphthoquinone derivatives, potential targets could include proteins involved in cellular metabolism and redox regulation. For instance, Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the cellular antioxidant response, has been identified as a potential target for a related chloro-naphthalene-1,4-dione analogue. nih.govrsc.org
Future research should employ a range of modern biochemical and cell biology techniques to uncover the molecular targets of this compound. This could include affinity chromatography, proteomics-based approaches, and direct binding assays with purified proteins. Detailed mechanistic studies should also investigate its effects on key cellular processes such as cell cycle progression, apoptosis, and signaling pathways known to be dysregulated in cancer. Understanding how the compound modulates these pathways will provide critical insights into its therapeutic potential.
Opportunities for Advanced Computational Modeling and Rational Design of Analogues
Computational modeling presents a powerful tool for accelerating the discovery and optimization of analogues of this compound. Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding modes and affinities of the compound and its derivatives with potential biological targets. nih.gov These in silico methods can help to elucidate the structure-activity relationships (SAR) and guide the rational design of new analogues with improved potency and selectivity.
For example, computational studies could explore how modifications to the indole or naphthoquinone moieties affect binding to a target protein. This information can then be used to prioritize the synthesis of the most promising analogues. Furthermore, the prediction of absorption, distribution, metabolism, and excretion (ADME) properties using computational tools can help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov By integrating computational modeling with synthetic chemistry and biological evaluation, a more efficient and targeted approach can be taken to develop novel and effective therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2-(1H-indol-3-yl)naphthalene-1,4-dione?
A typical approach involves nucleophilic substitution of a chlorinated naphthoquinone precursor (e.g., 2-chloronaphthalene-1,4-dione) with indole derivatives. The reaction is often conducted in polar aprotic solvents like DMF, with a base such as K₂CO₃ to deprotonate the indole and facilitate substitution . Microwave-assisted synthesis under non-conventional conditions can improve reaction efficiency and yield . Purification typically employs column chromatography or recrystallization, followed by spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How is the structural integrity of this compound verified?
Structural confirmation combines spectroscopic and crystallographic methods:
- NMR : ¹³C-NMR spectra resolve carbonyl (C=O) and aromatic carbons, while ¹H-NMR identifies indole NH and aromatic protons .
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures, confirming bond lengths and angles .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular mass and fragmentation patterns .
Q. What are the key physicochemical properties influencing reactivity?
The compound’s reactivity stems from:
- Electrophilic quinone core : The 1,4-dione moiety participates in redox reactions and hydrogen bonding .
- Indole substituent : The NH group acts as a hydrogen bond donor, while the aromatic system enables π-π stacking . Solubility is typically limited to polar aprotic solvents (DMF, DMSO), requiring optimization for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution in naphthoquinone derivatives?
Regioselectivity depends on:
- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 2) activate specific sites for nucleophilic attack .
- Steric hindrance : Bulky substituents on the indole or naphthoquinone may direct substitution to less hindered positions .
- Catalysis : Transition metals (e.g., Cu) or phase-transfer catalysts can enhance selectivity . Computational modeling (DFT) predicts favorable reaction pathways .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
Conflicting data (e.g., unexpected NMR peaks) may arise from:
- Tautomerism : The quinone-indole system can exhibit keto-enol tautomerism, altering spectral profiles .
- Impurities : Trace byproducts (e.g., unreacted starting materials) require rigorous purification (HPLC, recrystallization) .
- Dynamic effects : Variable-temperature NMR or 2D techniques (COSY, HSQC) clarify dynamic equilibria .
Q. What structure-activity relationships (SARs) govern biological activity in indole-naphthoquinone hybrids?
Key SAR insights include:
- Quinone redox activity : The 1,4-dione core generates reactive oxygen species (ROS), contributing to anticancer or antiparasitic effects .
- Indole substitution : Electron-donating groups (e.g., -OCH₃) enhance bioactivity by modulating electron density and binding affinity .
- Hybrid design : Conjugation with pharmacophores (e.g., piperazine) improves target specificity, as seen in anti-malarial derivatives .
Methodological Resources
- Synthesis Protocols : Refer to microwave-assisted methods for naphthoquinone functionalization and nucleophilic substitution with indole .
- Characterization Tools : Use SHELXL for crystallography , HRMS for mass validation , and DFT calculations for spectral interpretation .
- Bioactivity Assays : Evaluate ROS generation via fluorescence assays and anti-malarial activity using Plasmodium falciparum cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
